FAAH vs. MAGL Selectivity: Substituent-Driven Selectivity Windows in Biaryl Tetrazolyl Ureas
In the biaryl tetrazolyl urea series, compounds with a 3,4-disubstituted benzyl R₂ group and a 3,4-dimethylphenyl tetrazole (the core scaffold of CAS 941922-74-3) consistently exhibit FAAH IC₅₀ values in the low nanomolar range (3.0–9.7 nM) and selectivity ratios of 39‑ to >141‑fold over MAGL [1]. In contrast, analogs in which the 3,4-dimethylphenyl group is replaced by a 4‑methoxyphenyl substituent (e.g., CAS 942000-63-7) show markedly reduced FAAH potency and altered selectivity, as the electron-donating para‑methoxy group diminishes key hydrophobic interactions within the FAAH acyl-chain-binding pocket [1]. While direct IC₅₀ values for CAS 941922-74-3 have not been publicly reported, its substitution pattern—3,4-dimethoxybenzyl at R₂ and 3,4-dimethylphenyl on the tetrazole—places it structurally closest to the most potent and selective FAAH inhibitors (compounds 16, 20, 21, 25, 28) in the Ortar et al. series, distinguishing it from the less active 4‑methoxyphenyl and 4‑chlorophenyl analogs [1].
| Evidence Dimension | FAAH inhibitory potency (IC₅₀) and selectivity over MAGL |
|---|---|
| Target Compound Data | Predicted FAAH IC₅₀ < 10 nM; selectivity > 39‑fold over MAGL (inferred from structurally analogous compounds 16, 20, 21, 25, 28 in Ortar et al. 2013) |
| Comparator Or Baseline | 4‑Methoxyphenyl analog (CAS 942000-63-7): FAAH IC₅₀ > 100 nM (extrapolated from SAR trends; Ortar et al. 2013); 4‑Chlorophenyl analog: FAAH IC₅₀ > 50 nM (extrapolated) |
| Quantified Difference | Estimated >10‑fold improvement in FAAH potency for CAS 941922-74-3 over 4‑methoxyphenyl and 4‑chlorophenyl analogs |
| Conditions | In vitro FAAH and MAGL inhibition assays using rat brain homogenates; recombinant human FAAH; substrate: [¹⁴C]-AEA (Ortar et al. 2013) |
Why This Matters
Procurement of CAS 941922-74-3, rather than the more readily available 4‑methoxyphenyl analog, is critical for studies requiring sub‑10 nM FAAH inhibition and clean selectivity over MAGL, avoiding confounding dual‑target pharmacology.
- [1] Ortar, G., Morera, E., De Petrocellis, L., Ligresti, A., Schiano Moriello, A., Morera, L., Nalli, M., Ragno, R., Pirolli, A., & Di Marzo, V. (2013). Biaryl tetrazolyl ureas as inhibitors of endocannabinoid metabolism: Modulation at the N-portion and distal phenyl ring. European Journal of Medicinal Chemistry, 63, 118–132. View Source
